Computed Lipophilicity (XLogP3) Advantage Over Unsubstituted Amino and Methylamino Analogs
The ethylamino substituent on the target compound raises its computed XLogP3 to −0.2, compared with −1.1 for the unsubstituted amino analog (CAS 1517775-83-5) and −0.6 for the methylamino analog (CAS 1507751-08-7) [1]. This 0.9 log unit increase over the amino congener and 0.4 log unit increase over the methylamino congener places the compound closer to the optimal lipophilicity range (XLogP3 0–3) commonly associated with balanced aqueous solubility and passive membrane permeability in small-molecule drug candidates [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.2 |
| Comparator Or Baseline | 1-Amino analog: XLogP3 = −1.1; 1-Methylamino analog: XLogP3 = −0.6; 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide (regioisomer): XLogP3 = +1.3 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. amino analog; +0.4 vs. methylamino analog; −1.5 vs. regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18), based on 2D molecular structure |
Why This Matters
A 0.4–0.9 log unit increase in XLogP3 can translate to a measurable improvement in predicted Caco-2 permeability, potentially reducing the need for prodrug strategies during lead optimization.
- [1] PubChem computed XLogP3-AA values for CID 79651034, CID 79650958, CID 79651033, and CID 7017839. National Center for Biotechnology Information, 2026. View Source
- [2] Waring, M. J. 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. View Source
